molecular formula C4H10FO3P B14544428 Dimethyl (2-fluoroethyl)phosphonate CAS No. 62317-06-0

Dimethyl (2-fluoroethyl)phosphonate

Cat. No.: B14544428
CAS No.: 62317-06-0
M. Wt: 156.09 g/mol
InChI Key: BQFXWDCQGKZTKB-UHFFFAOYSA-N
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Description

Dimethyl (2-fluoroethyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 2-fluoroethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl (2-fluoroethyl)phosphonate can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide. For instance, the reaction of trimethyl phosphite with 2-fluoroethyl iodide under controlled conditions can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Michaelis-Arbuzov reactions. The process requires precise control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Dimethyl (2-fluoroethyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl (2-fluoroethyl)phosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of dimethyl (2-fluoroethyl)phosphonate involves its interaction with specific molecular targets. In biological systems, it can act as a bioisostere, mimicking the behavior of natural phosphate groups. This allows it to interfere with enzymatic processes and metabolic pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl methylphosphonate
  • Dimethyl ethylphosphonate
  • Dimethyl (2-chloroethyl)phosphonate

Uniqueness

Dimethyl (2-fluoroethyl)phosphonate is unique due to the presence of the fluoroethyl group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, making it valuable in various applications .

Properties

CAS No.

62317-06-0

Molecular Formula

C4H10FO3P

Molecular Weight

156.09 g/mol

IUPAC Name

1-dimethoxyphosphoryl-2-fluoroethane

InChI

InChI=1S/C4H10FO3P/c1-7-9(6,8-2)4-3-5/h3-4H2,1-2H3

InChI Key

BQFXWDCQGKZTKB-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(CCF)OC

Origin of Product

United States

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